molecular formula C9H16N2O2 B1290425 tert-Butyl (3-cyanopropyl)carbamate CAS No. 91419-50-0

tert-Butyl (3-cyanopropyl)carbamate

Cat. No. B1290425
CAS RN: 91419-50-0
M. Wt: 184.24 g/mol
InChI Key: HATNBHAMKDNLMC-UHFFFAOYSA-N
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Description

Tert-Butyl (3-cyanopropyl)carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are widely used in various fields, including medicinal chemistry, as they serve as intermediates in the synthesis of a variety of biologically active compounds. The tert-butyl group attached to the carbamate nitrogen provides steric bulk, which can be useful in protecting the nitrogen during synthetic procedures.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in organic chemistry due to their utility as intermediates. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and these compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl carbamate derivatives from L-Serine through a multi-step process, including esterification, Boc protection, and Corey-Fuchs reaction, has been reported, yielding key intermediates for natural products with cytotoxic activity . The synthesis of tert-butyl carbamate derivatives can also involve asymmetric reactions, such as the iodolactamization and the asymmetric Mannich reaction , to introduce chirality into the molecule.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides . The molecular structure of these compounds can include various functional groups and rings, such as lactone moieties and piperidine rings, as seen in tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. Photochemical ring contraction has been used to transform 2-ethoxypyrrolin-5-ones into tert-butyl N-(1-ethoxycyclopropyl)carbamate, a cyclopropanone derivative . These compounds can also be involved in nucleophilic substitution reactions, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the synthesis of biologically active compounds like omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include solubility, melting and boiling points, and stability under various conditions. The steric bulk provided by the tert-butyl group can affect the reactivity and solubility of the compound. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also influence the physical properties, as seen in the crystallographic study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester10. Thermal analysis techniques like DSC and TGA are used to study the thermal stability of these compounds10.

Scientific Research Applications

Summary of the Application

“tert-Butyl (3-cyanopropyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

Methods of Application or Experimental Procedures

While the exact procedures can vary, the general process involves the use of a palladium catalyst to facilitate the reaction between “tert-Butyl (3-cyanopropyl)carbamate” and aniline, resulting in the formation of N-Boc-protected anilines .

Results or Outcomes

The outcome of this process is the successful synthesis of N-Boc-protected anilines, which are important intermediates in the synthesis of various organic compounds .

2. Synthesis of Tetrasubstituted Pyrroles

Summary of the Application

“tert-Butyl (3-cyanopropyl)carbamate” is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of “tert-Butyl (3-cyanopropyl)carbamate” with other reagents to form tetrasubstituted pyrroles .

Results or Outcomes

The outcome of this process is the successful synthesis of tetrasubstituted pyrroles, which are important compounds in organic chemistry, often used as building blocks in the synthesis of more complex molecules .

3. Synthesis of tert-butyl N-(3-cyanopropyl)carbamate

Summary of the Application

“tert-Butyl (3-cyanopropyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl (3-cyanopropyl)carbamate" .

Results or Outcomes

The outcome of this process is the successful synthesis of “tert-Butyl (3-cyanopropyl)carbamate”, which can be used in various applications in organic chemistry .

4. Synthesis of tert-Butyl (3-cyanopropyl)(methyl)carbamate

Summary of the Application

“tert-Butyl (3-cyanopropyl)(methyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl (3-cyanopropyl)(methyl)carbamate" .

Results or Outcomes

The outcome of this process is the successful synthesis of “tert-Butyl (3-cyanopropyl)(methyl)carbamate”, which can be used in various applications in organic chemistry .

5. Synthesis of tert-butyl N-(3-cyanopropyl)carbamate

Summary of the Application

“tert-Butyl N-(3-cyanopropyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl N-(3-cyanopropyl)carbamate" .

Results or Outcomes

The outcome of this process is the successful synthesis of “tert-Butyl N-(3-cyanopropyl)carbamate”, which can be used in various applications in organic chemistry .

6. Synthesis of tert-Butyl (3-cyanopropyl)(methyl)carbamate

Summary of the Application

“tert-Butyl (3-cyanopropyl)(methyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl (3-cyanopropyl)(methyl)carbamate" .

Results or Outcomes

The outcome of this process is the successful synthesis of “tert-Butyl (3-cyanopropyl)(methyl)carbamate”, which can be used in various applications in organic chemistry .

Safety And Hazards

According to the safety data sheet, “tert-Butyl carbamate” should not be released into the environment . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

While specific future directions for “tert-Butyl (3-cyanopropyl)carbamate” are not available, tert-Butyl (3-aminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

properties

IUPAC Name

tert-butyl N-(3-cyanopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATNBHAMKDNLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-cyanopropyl)carbamate

Synthesis routes and methods

Procedure details

To a 250 mL of round-bottom flask was added tert-butyl 3-bromopropylcarbamate (4.0 g, 17 mmol) (commercially available from 3B Scientific Corporation Product List Order Number 3B3-073730), potassium cyanide (1.5 mL, 20 mmol) and 100 mL of DMSO. The reaction mixture was heated at 90° C. for 16 hours. The mixture was then diluted with 100 mL of water, and extracted with 100 mL of EtOAc twice. The extracts were combined, concentrated, and purified by flash chromatography on silica gel (40% EtOAc/hexane) to give tert-butyl 3-cyanopropylcarbamate (1.7 g, 55% yield). MS m/z: 185 (M+1); 1H NMR (400 MHz, CDCl3) δ ppm 4.70 (br s, 1H), 3.25 (q, J=6.65 Hz, 2H), 2.40 (t, J=7.24 Hz, 2H), 1.84-1.91 (m, 2H), 1.45 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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